Antiproliferative agent-41

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

225652-55-1 |

|---|---|

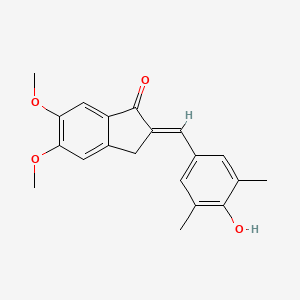

Molekularformel |

C20H20O4 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

(2E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C20H20O4/c1-11-5-13(6-12(2)19(11)21)7-15-8-14-9-17(23-3)18(24-4)10-16(14)20(15)22/h5-7,9-10,21H,8H2,1-4H3/b15-7+ |

InChI-Schlüssel |

PSQKEAPNQHILIA-VIZOYTHASA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anticancer Compound DP-41

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel anticancer compound designated as DP-41, also known as 2,21-bis-[2-pyridinyl]methylidene chollongdione (2NK). This document collates the currently available data on its chemical identity, biological activity, and the experimental methodologies used in its preliminary evaluation. DP-41, a derivative of the tetracyclic triterpene chollongdione, has demonstrated significant antiproliferative and antitumor effects in preclinical studies. This guide aims to serve as a foundational resource for researchers interested in the further development and investigation of this promising therapeutic candidate.

Chemical Structure and Properties

The specific chemical structure of the parent compound, chollongdione, and consequently the precise structure of DP-41, are not available in the public domain at the time of this report. Chollongdione is described as a tetracyclic triterpene of the dammarane (B1241002) series. DP-41 is a derivative modified at the 2 and 21 positions with pyridinylmethylidene groups. Without the definitive structure, a detailed summary of its physicochemical properties cannot be accurately compiled. Further research is required to elucidate the exact molecular formula, weight, and other key chemical characteristics.

Biological Activity

DP-41 has exhibited potent cytotoxic activity against a range of human cancer cell lines. The primary available study highlights its efficacy in prostate, colon, pancreatic, and lung cancer cell lines.

Table 1: In Vitro Cytotoxicity of DP-41

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 0.7 ± 0.03 |

| HCT116 | Colon Cancer | 0.99 ± 0.01 |

| Panc1 | Pancreatic Cancer | 0.2 ± 0.03 |

| A549 | Lung Cancer | 0.6 ± 0.04 |

Data sourced from Mikheenko et al., Russian Journal of Oncology.[1]

In addition to its in vitro effects, DP-41 has demonstrated antitumor activity in an in vivo model.

Table 2: In Vivo Antitumor Activity of DP-41

| Xenograft Model | Cancer Type | Metric | Result |

| HCT116 Xenograft in Danio rerio Embryos | Colon Cancer | Tumor Growth Inhibition (TGI) | 72% |

Data sourced from Mikheenko et al., Russian Journal of Oncology.[1]

The underlying mechanism of action is suggested to involve the induction of apoptosis and effects on the cell cycle, though detailed signaling pathways have not yet been fully elucidated.

Experimental Protocols

The following sections outline the general methodologies employed in the initial investigation of DP-41's anticancer properties. It is important to note that these are generalized protocols, as the specific, detailed procedures from the primary research are not publicly available.

MTT Assay for Cell Viability

The cytotoxicity of DP-41 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of DP-41 and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry was utilized to analyze the effects of DP-41 on the cell cycle and to detect apoptosis.

General Protocol for Cell Cycle Analysis:

-

Cell Treatment: Cells are treated with DP-41 for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.

General Protocol for Apoptosis Detection (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with DP-41.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

Danio rerio (Zebrafish) Xenograft Model

An in vivo xenograft model using zebrafish embryos was employed to assess the antitumor efficacy of DP-41.

General Protocol:

-

Cell Preparation: Human cancer cells (e.g., HCT116) are labeled with a fluorescent dye.

-

Microinjection: The labeled cancer cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.

-

Compound Administration: The embryos are exposed to DP-41 in their water.

-

Tumor Growth Monitoring: Tumor growth and metastasis are monitored over several days using fluorescence microscopy.

-

Data Analysis: The size of the primary tumor and the extent of metastasis are quantified to determine the antitumor effect of the compound.

Signaling Pathways

The precise signaling pathways modulated by DP-41 have not been detailed in the available literature. Given its proposed mechanism of inducing apoptosis and altering the cell cycle, it is plausible that DP-41 interacts with key regulators of these processes. Further investigation is necessary to identify the specific molecular targets and pathways involved.

Conclusion and Future Directions

The chollongdione derivative, DP-41 (2NK), represents a promising new scaffold for the development of anticancer therapeutics. Its potent in vitro cytotoxicity and in vivo antitumor activity warrant further investigation. Key future research directions should include:

-

Elucidation of the definitive chemical structure of chollongdione and DP-41.

-

Comprehensive analysis of its physicochemical properties.

-

Detailed investigation of its mechanism of action, including the identification of its molecular targets and affected signaling pathways.

-

Evaluation of its efficacy and toxicity in more advanced preclinical models.

This technical guide provides a summary of the current knowledge on DP-41 and is intended to facilitate and encourage further research into its therapeutic potential.

References

The Emergence of DP-41 (2NK): A Novel Chollongdione Derivative with Potent Antitumor Activity

A Technical Overview for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects has led researchers to explore the pharmacological potential of natural compounds. Among these, tetracyclic triterpenes of the dammarane (B1241002) series have garnered significant attention for their diverse biological activities, including anti-inflammatory and antitumor properties. However, challenges such as limited bioavailability and modest therapeutic effects have spurred the development of synthetic derivatives to enhance their pharmacological profiles. This technical guide delves into the origin, biological activity, and experimental evaluation of a promising new derivative of chollongdione, DP-41 (2NK).

Origin and Chemical Identity

DP-41 (2NK) is a novel synthetic arylidene derivative of chollongdione.[1][2] Its full chemical name is 2,21-bis-[2-pyridinyl]methylidene chollongdione.[1][2] The parent compound, chollongdione, is a natural tetracyclic triterpene. The structural modification of chollongdione to yield DP-41 (2NK) was undertaken to improve its biological activity.[1] This research was conducted by a team of scientists affiliated with RUDN University and the N.N. Blokhin National Medical Research Center of Oncology, among other institutions.[1]

In Vitro Antiproliferative Activity

The cytotoxic potential of DP-41 (2NK) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| DU145 | Prostate Cancer | 0.7 ± 0.03 |

| HCT116 | Colon Cancer | 0.99 ± 0.01 |

| Panc1 | Pancreatic Cancer | 0.2 ± 0.03 |

| A549 | Lung Cancer | 0.6 ± 0.04 |

| Data sourced from Mikheenko et al., Russian Journal of Oncology.[1] |

These results demonstrate that DP-41 (2NK) exhibits potent cytotoxic activity against a range of cancer cell types, with particularly high efficacy against pancreatic cancer cells.[1]

In Vivo Antitumor Efficacy

To assess its antitumor potential in a living organism, DP-41 (2NK) was tested in a HCT116 human colon cancer xenograft model using Danio rerio (zebrafish) embryos.[1] The compound demonstrated significant antitumor activity, achieving a Total Growth Inhibition (TGI) value of 72%.[1]

Experimental Protocols

The following are the key experimental methodologies employed in the evaluation of DP-41 (2NK).[1]

Cytotoxicity Evaluation (MTT Assay)

The in vitro cytotoxicity of DP-41 (2NK) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The absorbance of the resulting formazan (B1609692) product is proportional to the number of living cells.

Cell Cycle and Apoptosis Analysis

Flow cytometry, utilizing the ADAMII™-LS instrument, was employed to analyze the effects of DP-41 (2NK) on the cell cycle and apoptosis.[1] This technique allows for the quantitative measurement of different phases of the cell cycle and the identification of apoptotic cells based on specific cellular markers.

In Vivo Antitumor Study

The antitumor efficacy of DP-41 (2NK) was assessed using a xenograft model of human colon cancer (HCT116) in zebrafish embryos.[1] This in vivo model allows for the rapid evaluation of a compound's therapeutic potential in a whole-organism context.

Visualized Experimental Workflow and Potential Signaling Pathway

To further elucidate the research process and potential mechanism of action, the following diagrams are provided.

Figure 1: Experimental workflow for the evaluation of DP-41 (2NK).

Figure 2: Hypothesized signaling pathways affected by DP-41 (2NK).

Conclusion

The chollongdione derivative DP-41 (2NK) has emerged as a potent antiproliferative and antitumor agent in preclinical studies.[1] Its efficacy against a range of cancer cell lines, particularly pancreatic cancer, and its significant in vivo antitumor activity highlight its potential as a lead compound for the development of a new anticancer therapeutic. Further research is warranted to elucidate its precise mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.

References

Unraveling the Molecular Mechanisms of Cannabidiol as an Antiproliferative Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

While the query for "Antiproliferative agent-41" points to a specific chemical entity (C₂₀H₂₀O₄, CAS: 225652-93-7), publicly available research on its detailed biological mechanism is sparse.[1][2][3] However, the numeric identifier "[4]" frequently appears in scientific literature as a citation referencing the antiproliferative properties of Cannabidiol (CBD). This guide synthesizes the available data on the multifaceted mechanisms through which CBD, a non-psychoactive constituent of Cannabis sativa, exerts its anticancer effects.

Core Mechanism of Action

Cannabidiol's antiproliferative activity is not mediated by a single pathway but rather through a coordinated series of actions that culminate in the inhibition of cancer cell growth and induction of cell death. These mechanisms are often cell-type and dose-dependent.

Induction of Apoptosis

A primary mechanism of CBD's anticancer effect is the induction of apoptosis, or programmed cell death, in malignant cells.[5][6] This is achieved through several interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): CBD treatment can lead to an increase in intracellular ROS.[5] Elevated ROS levels induce cellular stress and activate the intrinsic mitochondrial pathway of apoptosis, which involves the release of cytochrome c and subsequent activation of caspase cascades.[5]

-

Caspase Cascade Activation: The apoptotic signal is executed by a family of proteases known as caspases. CBD has been shown to activate key executioner caspases, including caspase-3, -8, and -9, leading to the systematic dismantling of the cancer cell.[6]

-

Modulation of Apoptotic Regulators: The commitment to apoptosis is tightly controlled by a balance of pro- and anti-apoptotic proteins. CBD shifts this balance in favor of cell death by modulating the expression of these critical regulators.[5]

-

Phosphatase-Dependent Apoptosis: In certain cancer types, such as androgen receptor (AR)-positive prostate cancer, CBD's pro-apoptotic effects are dependent on the activity of specific phosphatases, including dual-specificity phosphatases (DUSP) and protein tyrosine phosphatases (PTPN).[6]

Modulation of Key Signaling Pathways

CBD exerts significant control over intracellular signaling pathways that are often dysregulated in cancer and are fundamental for cell proliferation and survival.

-

Inhibition of Pro-Survival Pathways: CBD has been demonstrated to inhibit the Akt and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[6] These pathways are crucial for promoting cell survival and proliferation, and their inhibition by CBD is a key aspect of its antiproliferative action.

-

Interference with mTOR Signaling: The mTOR signaling pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. CBD can interfere with this pathway, contributing to its anticancer effects.

Receptor-Mediated Effects

While CBD has a relatively low affinity for the classical cannabinoid receptors (CB1 and CB2) compared to THC, its interaction with a broader range of receptors is integral to its mechanism of action.[5]

-

Cannabinoid Receptors (CB1 and CB2): Activation of CB1 and CB2 receptors can contribute to the antiproliferative and pro-apoptotic effects of CBD in a cell-specific manner.[5][6]

-

TRPV Channels: CBD acts as an agonist of Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1 and TRPV2.[5] These channels are often overexpressed in tumors and their activation by CBD can trigger cell death pathways.

-

Other Receptor Systems: The antiproliferative effects of CBD have also been linked to its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G Protein-Coupled Receptor 55 (GPR55).[6]

Quantitative Data Summary

The following table summarizes the effective concentrations of CBD and observed outcomes from various experimental models as cited in the literature.

| Experimental Model | Cell Line(s) | CBD Concentration | Key Outcome | Reference(s) |

| In Vitro | LNCaP (Prostate) | Up to 15 µM | Induction of apoptosis | [5][6] |

| In Vitro | LNCaP, 22RV1, DU-145, PC-3 (Prostate) | 1-10 µM | Diminished cell viability | [6] |

| In Vitro | SW480, Caco-2, HCT116, DLD-1 (Colorectal) | Up to 15 µM | Reduced cell proliferation | [6] |

| In Vivo | NSG Mice with H460 Xenografts | 10 mg/kg | Diminished tumor progression and metastasis | [5] |

Experimental Methodologies

The investigation of CBD's antiproliferative mechanism of action employs a range of standard and advanced molecular and cellular biology techniques.

-

Cell Culture and Treatment: Cancer cell lines are cultured under controlled conditions and exposed to varying concentrations of CBD over different time courses to assess its effects.

-

Cell Viability and Proliferation Assays: Techniques such as the MTT assay are used to quantify the impact of CBD on the metabolic activity and proliferation rate of cancer cells.

-

Apoptosis Detection: The induction of apoptosis is commonly measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining to differentiate between viable, apoptotic, and necrotic cells. Caspase activity assays are also employed.

-

Protein Expression Analysis: Western blotting is a key technique used to determine the expression levels and activation status of proteins within the signaling pathways affected by CBD, such as Akt, ERK, and various caspases.

-

In Vivo Tumor Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are utilized to evaluate the in vivo efficacy of CBD in reducing tumor growth and metastasis.[5]

Visualizations

CBD's Antiproliferative Signaling Network

Caption: Overview of signaling pathways modulated by Cannabidiol to induce antiproliferative effects.

Standard In Vitro Experimental Design

Caption: A generalized workflow for the in vitro assessment of CBD's antiproliferative properties.

References

Unraveling the Target of Antiproliferative Agent-41: A Technical Guide to its Anti-Leukemic Action

For Immediate Release

Kyoto, Japan - A novel dipeptide-type antiproliferative agent, designated as Compound #41, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-tumor effects in preclinical models of Acute Myelogenous Leukemia (AML). This in-depth technical guide provides a comprehensive overview of the target identification studies, experimental methodologies, and key findings related to Compound #41 for researchers, scientists, and drug development professionals.

Core Findings: Inhibition of the Wnt/β-catenin Pathway

Compound #41 has been shown to exert its antiproliferative effects by directly targeting the Wnt/β-catenin signaling cascade, a critical pathway often dysregulated in AML. The agent effectively reduces the transcriptional activity of TCF/β-catenin, leading to the downregulation of key downstream targets, cell cycle arrest, and induction of apoptosis in AML cells.

Quantitative Analysis of Antiproliferative Activity

The efficacy of Compound #41 was quantitatively assessed across various experimental models. The half-maximal inhibitory concentrations (IC50) and other key quantitative data are summarized below.

| Cell Line | Assay | Parameter | Value | Reference |

| KG1a | WST-8 Proliferation | IC50 | 1.8 µM | [1] |

| MV4;11 | WST-8 Proliferation | IC50 | 1.5 µM | [1] |

| TOP (HEK293) | Luciferase Reporter | TCF/β-catenin Activity | Significant decrease at 2.5 µM | [1] |

| KG1a | Cell Cycle Analysis (at 1.25xIC50) | Sub-G1 Phase | Increased fraction | [1] |

| MV4;11 | Cell Cycle Analysis (at 1.25xIC50) | Sub-G1 Phase | Increased fraction | [1] |

| KG1a | Apoptosis Assay (at 1.25xIC50) | Apoptotic Cells | Increased percentage | [1] |

| MV4;11 | Apoptosis Assay (at 1.25xIC50) | Apoptotic Cells | Increased percentage | [1] |

| KG1a | RT-qPCR (at 1.25xIC50) | CTNNB1 mRNA | Decreased | [1] |

| KG1a | RT-qPCR (at 1.25xIC50) | SURVIVIN mRNA | Decreased | [1] |

| MV4;11 | RT-qPCR (at 1.25xIC50) | CTNNB1 mRNA | Decreased | [1] |

| MV4;11 | RT-qPCR (at 1.25xIC50) | SURVIVIN mRNA | Decreased | [1] |

Signaling Pathway and Mechanism of Action

Compound #41 disrupts the canonical Wnt signaling pathway by reducing the protein levels of β-catenin. This leads to a decrease in the nuclear translocation of β-catenin and subsequent reduction in the transcription of its target genes, such as Survivin. The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Compound #41.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assay (WST-8)

-

Cell Seeding: AML cell lines (KG1a and MV4;11) were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with varying concentrations of Compound #41 or a vehicle control.

-

Incubation: Plates were incubated for 72 hours.

-

WST-8 Addition: WST-8 reagent was added to each well.

-

Incubation: Plates were incubated for an additional 4 hours.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Luciferase Reporter Assay for TCF/β-catenin Transcriptional Activity

-

Cell Transfection: HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter construct (TOP-flash) were used.

-

Compound Treatment: Cells were treated with Compound #41 or a vehicle control.

-

Incubation: Cells were incubated for 24 hours.

-

Cell Lysis: Cells were lysed to release the luciferase enzyme.

-

Luciferase Activity Measurement: Luciferase activity was measured using a luminometer following the addition of a luciferase substrate.

-

Data Normalization: Luciferase activity was normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Cell Cycle Analysis

-

Cell Treatment: KG1a and MV4;11 cells were treated with Compound #41 at a concentration of 1.25 times their respective IC50 values.

-

Incubation: Cells were incubated for a specified period.

-

Cell Fixation: Cells were harvested and fixed in ethanol.

-

Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: KG1a and MV4;11 cells were treated with Compound #41 at 1.25 times their IC50 values.

-

Incubation: Cells were incubated for the desired duration.

-

Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative) was quantified.

RNA-Sequencing (RNA-seq) and Analysis

-

RNA Extraction: Total RNA was extracted from AML cells treated with Compound #41 or a vehicle control.

-

Library Preparation: RNA-seq libraries were prepared from the extracted RNA.

-

Sequencing: The libraries were sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads were aligned to the human genome, and differential gene expression analysis was performed. Gene Set Enrichment Analysis (GSEA) was conducted to identify enriched biological pathways.

In Vivo Orthotopic Mouse Model

-

Cell Line: KG1a cells engineered to express luciferase and GFP (KG1a-Luc/GFP) were used.

-

Transplantation: The KG1a-Luc/GFP cells were transplanted into immunodeficient mice.

-

Compound Administration: Mice were treated with Compound #41 or a vehicle control.

-

Monitoring: Tumor growth and dissemination were monitored by in vivo bioluminescence imaging.

-

Survival Analysis: The overall survival of the mice in each treatment group was recorded and analyzed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro and in vivo evaluation of Compound #41.

Caption: Experimental workflow for the evaluation of Compound #41.

This technical guide summarizes the current understanding of the target and mechanism of action of antiproliferative agent-41. The detailed experimental protocols and quantitative data provided herein are intended to support further research and development of this promising anti-leukemic compound.

References

In-Depth Technical Guide: The Anticancer Effects of DP-41 (2NK) on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

DP-41 (2NK), a novel semi-synthetic derivative of chollongdione, has demonstrated significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of DP-41 (2NK)'s effects on cancer cells, including its impact on cell viability, and its proposed mechanism of action. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols for key assays. Furthermore, this document illustrates the putative signaling pathway involved in DP-41 (2NK)-induced apoptosis and outlines a typical experimental workflow for its evaluation.

Introduction

Natural products and their semi-synthetic derivatives represent a rich source of novel anticancer agents. DP-41 (2NK), chemically known as 2,21-bis-[2-pyridinyl]methylidene chollongdione, is a new arylidene derivative of chollongdione, a dammarane-type triterpenoid.[1] Compounds in this class have garnered interest for their potential as anticancer agents. This guide synthesizes the available data on DP-41 (2NK), focusing on its effects on various cancer cell lines.

Quantitative Data Presentation: In Vitro Cytotoxicity

DP-41 (2NK) has been shown to exhibit potent cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for DP-41 (2NK) across different cancer types.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 0.7 ± 0.03 |

| HCT116 | Colon Cancer | 0.99 ± 0.01 |

| Panc1 | Pancreatic Cancer | 0.2 ± 0.03 |

| A549 | Lung Cancer | 0.6 ± 0.04 |

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling cascade initiated by DP-41 (2NK) is still under investigation, studies on structurally related hollongdione arylidene derivatives suggest a mechanism involving the induction of apoptosis and inhibition of mitochondrial respiration.[2] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate for the mechanism of action of DP-41 (2NK).

This proposed pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate.[3][4]

Signaling Pathway Diagram: Proposed Intrinsic Apoptosis Pathway

Caption: Proposed intrinsic apoptosis pathway induced by DP-41 (2NK).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of DP-41 (2NK) on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., DU145, HCT116, Panc1, A549)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

DP-41 (2NK) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of DP-41 (2NK) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the DP-41 (2NK) dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cells treated with DP-41 (2NK)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of DP-41 (2NK) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cells treated with DP-41 (2NK)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with DP-41 (2NK) for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound like DP-41 (2NK).

Caption: High-level experimental workflow for anticancer drug evaluation.

Conclusion

DP-41 (2NK) is a promising new anticancer agent with potent cytotoxic effects against a range of cancer cell lines.[1] While its precise mechanism of action is still being elucidated, evidence from related compounds suggests that it induces apoptosis, likely through the intrinsic mitochondrial pathway.[2] Further studies are warranted to fully characterize its signaling pathway and to evaluate its in vivo efficacy and safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of DP-41 (2NK) and other novel chollongdione derivatives as potential cancer therapeutics.

References

- 1. Antiproliferative activity in vitro and antitumor effect in vivo of a new derivative of chollongdione - 2,21-bis-[2-pyridinyl]methylidene chollongdione DP-41 (2NK) - Mikheenko - Russian Journal of Oncology [rjonco.com]

- 2. Hollongdione arylidene derivatives induce antiproliferative activity against melanoma and breast cancer through pro-apoptotic and antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BCL-2 Family Reunion - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Antiproliferative Agent-41: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early research on Antiproliferative agent-41 (Compound #41), a novel dipeptide-type inhibitor of the Wnt/β-catenin signaling pathway. The information presented is based on the seminal study by Hadate et al., published in Anticancer Research in 2024, which elucidates the compound's mechanism of action and its potential as a therapeutic agent for Acute Myelogenous Leukemia (AML).

Core Findings

Compound #41 has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Early research demonstrates its efficacy in suppressing the proliferation of AML cells both in vitro and in vivo. The primary mechanism of action involves the reduction of β-catenin protein levels, leading to the induction of apoptosis in AML cells.[1][3] Furthermore, studies in an orthotopic AML mouse model have shown that Compound #41 can prevent the expansion of AML cells in the bone marrow and extend the overall survival of the treated mice.[1][2][3]

Quantitative Data Presentation

The antiproliferative and pro-apoptotic effects of Compound #41 have been quantified across various experiments. The following tables summarize the key findings for easy comparison.

| Cell Line | Assay | Metric | Value |

| KG1a | WST-8 | IC50 | ~5 µM |

| MV4;11 | WST-8 | IC50 | ~2.5 µM |

| Cell Line | Treatment | Apoptotic Cells (%) |

| KG1a | Control | < 5% |

| KG1a | Compound #41 | ~20% |

| MV4;11 | Control | < 5% |

| MV4;11 | Compound #41 | ~25% |

| In Vivo Model | Treatment | Outcome |

| KG1a-Luc/GFP Transplanted Mice | Vehicle | Median Survival: ~30 days |

| KG1a-Luc/GFP Transplanted Mice | Compound #41 | Significantly prolonged survival |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Lines and Culture

Human AML cell lines, KG1a and MV4;11, were utilized. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

WST-8 Cell Proliferation Assay

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, cells were treated with varying concentrations of Compound #41 or a vehicle control (DMSO).

-

Following a 72-hour incubation period, 10 µL of WST-8 solution was added to each well.

-

The plates were incubated for an additional 2-4 hours at 37°C.

-

The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry

-

KG1a and MV4;11 cells were treated with Compound #41 at a concentration of 1.25 times their respective IC50 values for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension.

-

After a 15-minute incubation in the dark at room temperature, the samples were analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) was quantified.

Western Blot Analysis

-

Cells were treated with Compound #41 for 24 hours.

-

Total protein was extracted, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against β-catenin, Survivin, cleaved Caspase-3, and β-actin overnight at 4°C.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic AML Mouse Model

-

BALB/c Rag-2-/-/Jak3-/- mice were sublethally irradiated.

-

KG1a-Luc/GFP cells (1 x 10^6) were injected intravenously into the mice.

-

Fourteen days post-transplantation, the mice were randomly assigned to a treatment group (Compound #41, 20 mg/kg, intraperitoneally, daily) or a vehicle control group.

-

Tumor progression was monitored by bioluminescence imaging.

-

The overall survival of the mice in each group was recorded.

Visualizations

Signaling Pathway of Compound #41

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Compound #41.

Experimental Workflow for In Vitro Analysis

Caption: General workflow for the in vitro evaluation of Compound #41.

References

- 1. Compound #41 Targets Acute Myelogenous Leukemia by Inhibiting the Wnt/β-catenin Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 2. Compound #41 Targets Acute Myelogenous Leukemia by Inhibiting the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Antiproliferative Agent-41 (Cannabidiol)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the compound commonly identified in scientific literature as "Antiproliferative agent-41," which is Cannabidiol (CBD). The data herein is synthesized from multiple preclinical studies investigating the effects of CBD on various cancer cell lines, with a primary focus on prostate and colorectal cancer. This document outlines the cytotoxic and antiproliferative effects, details the experimental protocols used in these key studies, and visualizes the associated signaling pathways.

Quantitative Toxicity Data

The antiproliferative and cytotoxic effects of Cannabidiol (CBD) have been evaluated across several human cancer cell lines. The following tables summarize the key quantitative data from these studies, focusing on cell viability and induction of apoptosis.

Table 1: In Vitro Cytotoxicity of Cannabidiol (CBD) on Human Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | Assay | CBD Concentration | Treatment Duration | Observed Effect | Reference |

| LNCaP | Positive | MTT Assay | IC50 | 72 hours | Inhibition of cell viability | [1] |

| DU-145 | Negative | MTT Assay | IC50 | 72 hours | Inhibition of cell viability | [1] |

| PC-3 | Negative | MTT Assay | IC50 | 72 hours | Inhibition of cell viability | [1] |

| LNCaP | Positive | Cell Counting | 15 µM | Not Specified | Inhibition of cell growth | [2] |

| LNCaP | Positive | Apoptosis Assay | 1-10 µM | Not Specified | Induction of apoptosis | [3] |

| LNCaP | Positive | Western Blot | 15 µM | Not Specified | Cleavage of PARP and caspase-3 | [2] |

| 22RV1 | Positive | MTT Assay | Not Specified | Not Specified | Inhibition of cell viability | [3] |

Table 2: In Vitro Cytotoxicity of Cannabidiol (CBD) on Human Colorectal Cancer Cell Lines

| Cell Line | Assay | CBD Concentration | Treatment Duration | Observed Effect | Reference |

| SW480 | Cell Counting | 15 µM | Not Specified | Inhibition of cell growth | [2] |

| SW480 | Western Blot | 15 µM | Not Specified | Cleavage of PARP and caspase-3 | [2] |

Experimental Protocols

This section details the methodologies employed in the key studies to assess the antiproliferative and toxic effects of CBD.

2.1. Cell Culture

-

Prostate Cancer Cell Lines:

-

Colorectal Cancer Cell Line:

-

SW480 cells were maintained in appropriate culture medium and conditions as per standard protocols.

-

2.2. Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to measure cell viability.

-

Cells were seeded in 96-well plates at a specified density.

-

After 24 hours, cells were treated with varying concentrations of CBD (0-100 µM) for 72 hours.[1]

-

Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

Plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

2.3. Apoptosis Detection

2.3.1. Western Blot Analysis for PARP and Caspase-3 Cleavage

The induction of apoptosis was determined by observing the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3.[2]

-

Cells were treated with CBD at the indicated concentrations and durations.

-

Whole-cell lysates were prepared using a suitable lysis buffer.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against PARP and cleaved caspase-3 overnight at 4°C.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2.3.2. Flow Cytometry

Flow cytometry was used to quantify apoptosis.

-

Cells were treated with CBD for the desired time.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells were stained with a DNA-binding dye such as propidium (B1200493) iodide (PI) or with an Annexin V-FITC/PI apoptosis detection kit.

-

The stained cells were analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle and to quantify the apoptotic cell population.

2.4. Real-Time PCR for Phosphatase mRNA Expression

The expression levels of various phosphatase mRNAs were quantified using real-time polymerase chain reaction (PCR).[2]

-

Total RNA was extracted from CBD-treated and control cells using a suitable RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR was performed using gene-specific primers for the target phosphatases and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

The antiproliferative and pro-apoptotic effects of CBD are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Caption: CBD-induced apoptosis signaling pathway.

3.2. Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described.

Caption: General workflow for the MTT cell viability assay.

Caption: General workflow for Western blot analysis.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a full, peer-reviewed toxicological assessment. The data presented is from preclinical in vitro studies and may not be representative of in vivo effects or clinical outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alchimiaweb.com [alchimiaweb.com]

- 3. Non-THC cannabinoids inhibit prostate carcinoma growth in vitro and in vivo: pro-apoptotic effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-THC cannabinoids inhibit prostate carcinoma growth in vitro and in vivo: pro-apoptotic effects and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Dammarane Triterpenoids: A Technical Guide for Researchers

Introduction

Chollongdione and its derivatives belong to the dammarane (B1241002) class of tetracyclic triterpenoids, a group of natural products exhibiting a wide range of pharmacological activities.[1] A significant hurdle in the development of these compounds as therapeutic agents is their often-limited bioavailability.[1] This guide provides an in-depth overview of the current understanding of the pharmacokinetics of dammarane triterpenoids, with a focus on key experimental methodologies and available data for representative compounds. Due to a lack of specific pharmacokinetic data for chollongdione derivatives in publicly available literature, this document will focus on the broader class of dammarane triterpenoids, using well-studied examples such as protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) to illustrate key principles.

Quantitative Pharmacokinetic Data

The oral bioavailability of dammarane triterpenoids is generally low, a factor attributed to poor membrane permeability and significant first-pass metabolism.[2][3][4] The following tables summarize the available pharmacokinetic parameters for protopanaxadiol (PPD) and protopanaxatriol (PPT) in rats, which serve as important reference compounds for this class.

Table 1: Pharmacokinetic Parameters of Protopanaxadiol (PPD) in Rats

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration | Reference |

| Dose | 30 mg/kg | 75 mg/kg | [5] |

| Cmax | - | 1.04 µg/mL | [5] |

| Tmax | - | 1.82 h | [5] |

| t1/2 | 6.25 h | - | [5] |

| CL | 0.98 L/h/kg | - | [5] |

| Bioavailability (F) | - | 48.12% | [5] |

Table 2: Pharmacokinetic Parameters of Protopanaxatriol (PPT) in Rats

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration | Reference |

| Dose | 30 mg/kg | 75 mg/kg | [5] |

| Cmax | - | 0.13 µg/mL | [5] |

| Tmax | - | 0.58 h | [5] |

| t1/2 | 0.80 h | - | [5] |

| CL | 4.27 L/h/kg | - | [5] |

| Bioavailability (F) | - | 3.69% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic data. Below are representative protocols for in vivo pharmacokinetic studies and in vitro metabolic stability assays for dammarane triterpenoids.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a dammarane triterpenoid (B12794562) derivative following intravenous and oral administration in rats.

1. Animal Models:

-

Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[3]

2. Dosing and Administration:

-

Intravenous (i.v.) Administration: The compound is typically dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, and saline) and administered as a single bolus dose via the tail vein.

-

Oral (p.o.) Administration: The compound is suspended or dissolved in an appropriate vehicle and administered by oral gavage.

3. Blood Sampling:

-

Blood samples are collected at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Blood is drawn from the jugular vein or retro-orbital plexus into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Quantification: The concentration of the triterpenoid derivative and its potential metabolites in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Figure 1: General experimental workflow for an in vivo pharmacokinetic study.

Signaling Pathways and Metabolism

The metabolism of dammarane triterpenoids primarily occurs in the liver and is mediated by cytochrome P450 (CYP450) enzymes. The biotransformation typically involves hydroxylation and other oxidative reactions, followed by conjugation to enhance water solubility and facilitate excretion.

The metabolic pathway of many dammarane-type ginsenosides (B1230088) involves the stepwise cleavage of sugar moieties by intestinal microflora to produce aglycones like PPD and PPT, which are then absorbed and further metabolized in the liver.

Figure 2: Conceptual pathway of dammarane triterpenoid metabolism.

The pharmacokinetic properties of chollongdione derivatives remain an area requiring further investigation. However, by examining the broader class of dammarane triterpenoids, researchers can anticipate challenges such as low oral bioavailability and extensive metabolism. The experimental protocols and analytical methods described in this guide provide a framework for conducting robust pharmacokinetic studies of novel chollongdione derivatives. Future research should focus on elucidating the specific metabolic pathways and pharmacokinetic profiles of these compounds to support their development as potential therapeutic agents.

References

- 1. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]

- 4. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antiproliferative Agent-41

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiproliferative Agent-41 is a novel small molecule inhibitor with potential therapeutic applications in oncology. This document provides detailed protocols for evaluating the in vitro efficacy of this compound, including its effects on cell viability, induction of apoptosis, and its impact on key cellular signaling pathways. The following protocols are designed to be robust and reproducible for the characterization of this and other similar antiproliferative compounds.

Data Presentation

Table 1: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HCT116 | Colorectal Carcinoma | 8.9 |

| A549 | Lung Carcinoma | 12.5 |

| HeLa | Cervical Carcinoma | 7.1 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control (DMSO) | - | 3.5 | 1.2 |

| This compound | 5 | 25.8 | 8.3 |

| This compound | 10 | 45.2 | 15.7 |

Table 3: Effect of this compound on Protein Expression in MCF-7 Cells

| Target Protein | Treatment (10 µM) | Fold Change vs. Control |

| p-Akt (Ser473) | This compound | -3.2 |

| Cleaved Caspase-3 | This compound | +4.5 |

| Bcl-2 | This compound | -2.8 |

| Bax | This compound | +2.1 |

| Cyclin D1 | This compound | -3.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[2][3]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS (Phosphate-Buffered Saline)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

-

Collect both adherent and floating cells. For adherent cells, use trypsinization.[3]

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[3]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[4] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[3]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis signaling pathways that may be affected by this compound.[5][6][7][8]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors[6][7]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes[9]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]

-

Primary antibodies (e.g., against p-Akt, Cleaved Caspase-3, Bcl-2, Bax, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.[5]

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[5]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane again three times with TBST.

-

Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Caption: Proposed mechanism of this compound.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. scispace.com [scispace.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 7. algentbio.com [algentbio.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Antiproliferative Agent-41

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiproliferative agent-41 is a novel synthetic compound demonstrating significant potential as a therapeutic candidate for various solid tumors.[1] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound. The focus is on assessing its cytotoxic and apoptotic effects, its impact on the cell cycle, and its modulation of key cancer-related signaling pathways. The provided protocols are designed to be robust and reproducible, establishing a solid foundation for preclinical assessment.

Mechanism of Action

This compound is hypothesized to exert its effects by targeting critical cellular processes involved in cell growth and survival. While the precise mechanism is under investigation, preliminary studies suggest that it may induce cell cycle arrest and apoptosis by modulating key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[1] Natural agents with antiproliferative properties often target multiple molecular pathways, which can help overcome therapeutic resistance.[2][3]

Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HCT116 | Colorectal Carcinoma | 12.1 |

| HeLa | Cervical Cancer | 7.8 |

| PC3 | Prostate Cancer | 10.4 |

Note: IC50 values were determined using the MTT assay after 48 hours of continuous exposure to this compound. Data are representative of at least three independent experiments. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 2: Effect of this compound on Apoptosis

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | 0 (Control) | 5.4 |

| 5 | 25.8 | |

| 10 | 56.6 | |

| A549 | 0 (Control) | 4.1 |

| 10 | 35.2 | |

| 20 | 68.9 |

Note: Cells were treated with this compound for 24 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium (B1200493) Iodide. Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance.[2]

Table 3: Cell Cycle Analysis of Cells Treated with this compound

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HCT116 | Control (24h) | 45.2 | 35.1 | 19.7 |

| Agent-41 (10 µM, 24h) | 68.9 | 15.4 | 15.7 |

Note: Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.[1]

Table 4: Western Blot Analysis of Key Signaling Proteins

| Target Protein | Treatment (MCF-7 cells, 6h) | Relative Band Intensity |

| p-Akt (Ser473) | Control | +++ |

| Agent-41 (10 µM) | + | |

| Akt (total) | Control | +++ |

| Agent-41 (10 µM) | +++ | |

| p-ERK1/2 | Control | +++ |

| Agent-41 (10 µM) | + | |

| ERK1/2 (total) | Control | +++ |

| Agent-41 (10 µM) | +++ |

Note: '+' denotes relative band intensity, indicating a decrease in the phosphorylation of Akt and ERK upon treatment with this compound.[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the in vitro effects of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).[1]

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.[1]

-

Harvest and wash the cells with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubate for 15 minutes at room temperature in the dark.[1]

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound.[1]

-

Harvest and wash the cells with PBS.[1]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[1]

-

Store the fixed cells at -20°C for at least 2 hours.[1]

-

Wash the cells with PBS and resuspend in PI staining solution.[1]

-

Incubate for 30 minutes at room temperature in the dark.[1]

-

Analyze by flow cytometry.[1]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression and phosphorylation status.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for the specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.[1]

-

Incubate with primary antibodies overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.[1]

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.[1]

References

Application Notes and Protocols for In Vitro Studies with DP-41 (2NK)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of DP-41 (2NK), a derivative of chollongdione, in cancer research. This document includes quantitative data on its cytotoxic activity, detailed protocols for key cellular assays, and a putative signaling pathway based on the known mechanisms of related compounds.

Quantitative Data Summary

DP-41 (2NK), also known as 2,21-bis-[2-Pyridinyl]methylidenechollongdione, has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assay, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 0.7 ± 0.03 |

| HCT116 | Colon Cancer | 0.99 ± 0.01 |

| Panc1 | Pancreatic Cancer | 0.2 ± 0.03 |

| A549 | Lung Cancer | 0.6 ± 0.04 |

Experimental Protocols

Detailed methodologies for essential in vitro experiments to characterize the effects of DP-41 (2NK) are provided below.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of DP-41 (2NK) on cancer cells.

Materials:

-

DP-41 (2NK) compound

-

Human cancer cell lines (e.g., DU145, HCT116, Panc1, A549)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of DP-41 (2NK) in DMSO.

-

Perform serial dilutions of the DP-41 (2NK) stock solution in a complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). A vehicle control (DMSO) should be included.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DP-41 (2NK) or vehicle control.

-

Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the DP-41 (2NK) concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with DP-41 (2NK).

Materials:

-

DP-41 (2NK) compound

-

Human cancer cell lines

-

Complete growth medium

-

Trypsin-EDTA solution

-

PBS, pH 7.4

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of DP-41 (2NK) and a vehicle control for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the detection of apoptosis in cancer cells treated with DP-41 (2NK).

Materials:

-

DP-41 (2NK) compound

-

Human cancer cell lines

-

Complete growth medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS, pH 7.4

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of DP-41 (2NK) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or accutase.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Visualizations

Putative Signaling Pathway for DP-41 (2NK)

Disclaimer: The following diagram represents a putative signaling pathway for DP-41 (2NK) based on the known anticancer mechanisms of the broader class of tetracyclic triterpenoids. The precise molecular targets of DP-41 (2NK) require further investigation.

Caption: Putative signaling pathways modulated by DP-41 (2NK).

Experimental Workflow for In Vitro Evaluation of DP-41 (2NK)

Caption: Workflow for assessing the in vitro anticancer effects of DP-41 (2NK).

Application Notes and Protocols for Antiproliferative Agent-41 (APA-41)